2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
The compound 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative characterized by a 2,6-difluorinated aromatic ring and a substituted ethyl side chain containing a 4-methoxyphenyl group and a 4-methylpiperazine moiety. The fluorine atoms at the 2- and 6-positions likely enhance metabolic stability and lipophilicity, while the 4-methylpiperazine group may improve solubility and modulate receptor interactions .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O2/c1-25-10-12-26(13-11-25)19(15-6-8-16(28-2)9-7-15)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMASFNVWFPTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride to form 2,6-difluorobenzoyl chloride.
Coupling Reaction: The 2,6-difluorobenzoyl chloride is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as K2CO3) to form the intermediate 2,6-difluoro-N-(4-methoxyphenyl)benzamide.
Final Coupling: The intermediate is then coupled with 1-methylpiperazine in the presence of a coupling agent (such as EDCI) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2,6-difluoro-N-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.
Reduction: Formation of 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
The 4-methylpiperazine moiety in the target compound introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., gastric pH) and influence pharmacokinetic properties such as half-life .
Biological Activity Implications: THHEB (3,4,5-trihydroxy substitution) demonstrates potent antioxidant activity with IC50 values of 22.8 μM (DPPH scavenging) and 2.5 μM (superoxide scavenging), attributed to its electron-donating hydroxyl groups . The target compound’s electron-withdrawing fluorine atoms likely reduce such antioxidant capacity but may enhance stability against oxidative degradation. Rip-B (2-hydroxy substitution) and its analogs are synthesized via aminolysis of methyl salicylate, yielding moderate (34%) efficiency . The target compound’s fluorinated core may require alternative synthetic routes for optimal yields.
This suggests that the target compound’s difluoro groups could either resist metabolic oxidation or undergo defluorination, depending on enzymatic activity .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Comparative Pharmacokinetic Properties (Inferred)
- Target Compound : The 4-methylpiperazine group may facilitate interactions with CNS targets (e.g., serotonin or dopamine receptors), while its fluorinated core could reduce first-pass metabolism .
- THHEB : High polarity limits blood-brain barrier penetration but enhances antioxidant efficacy in hydrophilic environments (e.g., plasma) .
Biological Activity
2,6-Difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzamide core with difluoro and methoxy substitutions and a piperazine moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound has shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors . Additionally, it may induce apoptosis through the activation of caspase pathways.
Neuropharmacological Effects
Beyond anticancer properties, this compound has also been investigated for its neuropharmacological effects. In animal models, it demonstrated anxiolytic and antidepressant-like activities. Behavioral assays indicated that it could significantly reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders .
Study 1: Anticancer Efficacy
In a study conducted on human breast cancer models, treatment with this compound resulted in a 30% reduction in tumor size compared to control groups after four weeks of administration at a dose of 40 mg/kg . Histological examinations revealed decreased cell proliferation and increased apoptosis markers.
Study 2: Neuropharmacological Evaluation
Another study evaluated the compound's effects on anxiety-related behaviors in mice. The results showed that administration of the compound led to a significant decrease in time spent in the open arms of an elevated plus maze test, indicating anxiolytic properties .
Q & A
Q. What statistical approaches mitigate variability in dose-response data?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate confidence intervals. Outlier detection (e.g., Grubbs’ test) and normalization to internal controls (e.g., housekeeping genes in qPCR) improve reliability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
